N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
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Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H26FN3O2 and its molecular weight is 371.456. The purity is usually 95%.
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Biological Activity
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound with potential therapeutic applications. Its structure features a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a fluorophenoxy acetamide moiety, which may contribute to its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N3O3, with a molecular weight of approximately 393.487 g/mol. The structural complexity of this compound suggests diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H27N3O3 |
Molecular Weight | 393.487 g/mol |
CAS Number | 1795089-22-3 |
Density | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound modulates the activity of these targets, leading to therapeutic effects.
Potential Targets
- Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also inhibit specific kinase pathways.
- Cyclooxygenase (COX) : The pyrazole moiety is known for its ability to inhibit COX enzymes, which are involved in inflammatory processes.
Biological Activity and Research Findings
Research has indicated that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties.
Case Studies
- Anti-inflammatory Activity : A study on pyrazole derivatives showed that they could effectively inhibit COX-2, leading to reduced inflammation in vivo. This suggests potential for this compound in treating inflammatory diseases .
- Anticancer Potential : Similar compounds have been evaluated for their anticancer properties by targeting growth factor receptors and kinases involved in tumor progression. For example, inhibitors targeting EGFR have demonstrated efficacy in cancer treatment . The structural features of this compound may allow it to interact with similar pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl and cyclopentyl groups can significantly influence potency and selectivity against specific targets. For instance:
Properties
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24-20(15-6-7-15)12-17(23-24)13-25(18-4-2-3-5-18)21(26)14-27-19-10-8-16(22)9-11-19/h8-12,15,18H,2-7,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGWSNRTHWLKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)COC3=CC=C(C=C3)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.